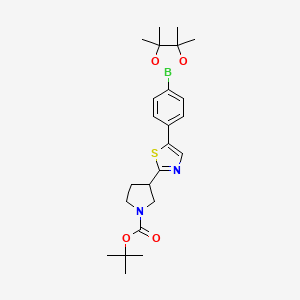

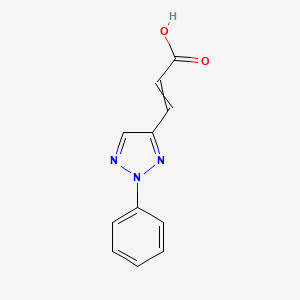

GA9 methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

GA9 methyl ester can be synthesized through the esterification of gibberellin A9 (GA9) with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process . The reaction conditions usually include refluxing the mixture of GA9 and methanol in the presence of the acid catalyst for several hours until the esterification is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which offers convenience, mild reaction conditions, and good to excellent yields .

Chemical Reactions Analysis

Types of Reactions

GA9 methyl ester undergoes various chemical reactions, including:

Hydrolysis: Acidic hydrolysis of this compound yields gibberellin A9 and methanol.

Aminolysis: Reaction with ammonia or primary/secondary amines to form amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Jones reagent (chromic acid in sulfuric acid) and other mild oxidants.

Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.

Aminolysis: Ammonia or alkyl amines under mild conditions.

Major Products Formed

Oxidation: Hydroxylated derivatives such as 12α- and 12β-hydroxy-GA9 methyl ester.

Hydrolysis: Gibberellin A9 and methanol.

Aminolysis: Corresponding amides.

Scientific Research Applications

GA9 methyl ester has several scientific research applications, including:

Plant Biology: It is used to study the regulation of reproductive organ formation in ferns, such as Lygodium japonicum.

Developmental Biology: This compound is utilized to investigate the differentiation of protonema in mosses like Physcomitrella patens.

Agricultural Chemistry: It serves as a model compound to understand the metabolism and function of gibberellins in various plant species.

Mechanism of Action

GA9 methyl ester exerts its effects by being metabolized into active gibberellins within plant tissues. In ferns like Lygodium japonicum, this compound is rapidly converted into its hydroxylated derivatives, which act as antheridiogens, promoting the formation of male reproductive organs . In mosses like Physcomitrella patens, this compound influences the differentiation of protonema into caulonemata, a process crucial for the development of the moss .

Comparison with Similar Compounds

GA9 methyl ester is unique among gibberellins due to its specific role in regulating reproductive organ formation in ferns and protonema differentiation in mosses. Similar compounds include:

Gibberellin A3 (GA3): Commonly used in agriculture to promote plant growth and increase crop yields.

Gibberellin A4 (GA4): Another gibberellin with similar growth-promoting effects but different metabolic pathways and target processes.

Gibberellin A20 (GA20): A hydroxylated derivative of this compound, formed through oxidation.

This compound stands out due to its specific biological activities and its role as a precursor to other active gibberellins.

Properties

Molecular Formula |

C20H26O4 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

methyl (1R,2R,5S,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate |

InChI |

InChI=1S/C20H26O4/c1-11-9-19-10-12(11)5-6-13(19)20-8-4-7-18(2,17(22)24-20)15(20)14(19)16(21)23-3/h12-15H,1,4-10H2,2-3H3/t12-,13+,14+,15+,18+,19-,20+/m0/s1 |

InChI Key |

GKRMJALKMNRHGF-MOQGAEFSSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@@H](C4)C(=C)C5)C(=O)OC)OC2=O |

Canonical SMILES |

CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13720601.png)

![[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13720609.png)

![4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13720666.png)